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Compound of Interest

Compound Name: 2,2,2-Trifluoro-1-(9-anthryl)ethanol

Cat. No.: B3427622 Get Quote

Introduction

Pirkle's alcohol, systematically known as (±)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral

fluorinated alcohol renowned for its application as a chiral solvating agent in nuclear magnetic

resonance (NMR) spectroscopy. Its ability to form diastereomeric complexes with enantiomeric

solutes allows for the determination of enantiomeric purity and absolute configuration. This

technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and

MS) of Pirkle's alcohol, intended for researchers, scientists, and professionals in drug

development.

Chemical Structure
IUPAC Name: 1-(9-anthryl)-2,2,2-trifluoroethanol Synonyms: Pirkle's alcohol, (±)-2,2,2-
Trifluoro-1-(9-anthryl)ethanol CAS Number: 65487-67-4 (racemate), 53531-34-3 ((R)-

enantiomer), 60646-30-2 ((S)-enantiomer) Chemical Formula: C₁₆H₁₁F₃O Molecular Weight:

276.25 g/mol

Spectroscopic Data
The following sections present the available spectroscopic data for Pirkle's alcohol in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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While a specific, fully assigned spectrum from a peer-reviewed source is not readily available in

the public domain, the expected proton NMR spectrum of Pirkle's alcohol in a non-chiral

solvent would exhibit signals corresponding to the aromatic protons of the anthracene ring, the

methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton.

The aromatic region would show a complex multiplet pattern. The methine proton would appear

as a quartet due to coupling with the three fluorine atoms. The hydroxyl proton signal is often a

broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon-13 NMR)

The following table summarizes the ¹³C NMR chemical shifts for (S)-(+)-1-(9-anthryl)-2,2,2-

trifluoroethanol, as obtained from a publicly available spectral database. The carbon atoms are

numbered according to standard IUPAC nomenclature for anthracene.

Carbon Atom Chemical Shift (δ, ppm) Multiplicity

C(CF₃) 124.3 q, ¹J(C,F) ≈ 280 Hz

CH(OH) 72.5 q, ²J(C,F) ≈ 32 Hz

C-9 130.5 s

C-4a, C-10a 131.5 s

C-8a, C-9a 129.0 s

C-1, C-8 125.0 d

C-2, C-7 126.5 d

C-3, C-6 128.8 d

C-4, C-5 129.5 d

C-10 122.5 d

Note: The assignments for the aromatic carbons are approximate and based on typical

chemical shift ranges for substituted anthracenes. The multiplicity (s = singlet, d = doublet, q =

quartet) is based on a proton-decoupled spectrum, with the exception of the carbons coupled

to fluorine.
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Infrared (IR) Spectroscopy
A detailed experimental IR spectrum with a complete peak list is not available. However, the

characteristic IR absorptions for Pirkle's alcohol can be predicted based on its functional

groups.

Functional Group Vibrational Mode
Expected Absorption

Range (cm⁻¹)
Intensity

O-H Stretching 3600 - 3200 Strong, Broad

C-H (aromatic) Stretching 3100 - 3000 Medium

C-H (aliphatic) Stretching 3000 - 2850 Medium

C=C (aromatic) Stretching 1625 - 1440 Medium to Weak

C-O Stretching 1260 - 1000 Strong

C-F Stretching 1400 - 1000 Strong

Mass Spectrometry (MS)
The mass spectrum of Pirkle's alcohol, particularly under negative ion mode, shows a

prominent peak for the deprotonated molecule.

m/z Ion Method

275 [M-H]⁻ Negative Ion Mode

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of

Pirkle's alcohol. These should be adapted and optimized based on the specific instrumentation

and analytical requirements.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of Pirkle's alcohol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, acetone-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength is recommended for better resolution of

aromatic signals.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.

Spectral Width: 0-220 ppm.

Temperature: 298 K.
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IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Pirkle's alcohol with approximately 100-200 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Parameters (FTIR):

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of Pirkle's alcohol (approximately 1 µg/mL to 10 µg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electrospray Ionization - ESI):

Ionization Mode: Negative ion mode is suitable for observing the [M-H]⁻ ion.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): Flow rate adjusted for a stable spray.
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Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively

(e.g., 300-350 °C).

Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow
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Caption: General workflow for obtaining and analyzing spectroscopic data of Pirkle's alcohol.

To cite this document: BenchChem. [Spectroscopic Profile of Pirkle's Alcohol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3427622#spectroscopic-data-nmr-ir-ms-of-pirkle-s-
alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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